3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride
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Overview
Description
3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and rigid three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery, where the bicyclo[1.1.1]pentane motif can serve as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions to introduce the piperazine moiety . Industrial production methods may involve large-scale photochemical reactions or catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The bicyclo[1.1.1]pentane core can be used to study the effects of rigid, three-dimensional structures on biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in the body. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing molecules. Compared to these, 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine offers enhanced three-dimensionality and rigidity, which can improve selectivity and potency in drug design . Some similar compounds are:
- Bicyclo[1.1.1]pentane derivatives with different substituents.
- Phenyl ring-containing molecules used in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-12-2-4-13(5-3-12)10-6-9(11,7-10)8-10;;/h2-8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFKNQSJQDFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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